N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
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Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a chlorobenzyl group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-[(4-chlorobenzyl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxol-5-amine
- Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClN2O3S |
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Molecular Weight |
362.8g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-4-1-12(2-5-14)9-24-10-17(21)20-19-8-13-3-6-15-16(7-13)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+ |
InChI Key |
PTUZLHRSOXJFQQ-UFWORHAWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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